Bupropion hydrochloride

Overview

Description

Bupropion hydrochloride is a medication primarily used to treat major depressive disorder and to support smoking cessation. It is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), which distinguishes it from other antidepressants that typically target serotonin . This compound is known for its unique properties, such as not causing sexual dysfunction or weight gain, which are common side effects of other antidepressants .

Mechanism of Action

Target of Action

Bupropion hydrochloride primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse and enhancing the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor .

Biochemical Pathways

Bupropion is hydroxylated to its primary active metabolite, hydroxybupropion, by the cytochrome P450 enzyme CYP2B6 . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Pharmacokinetics

Bupropion is absorbed rapidly after oral administration. Peak plasma bupropion concentrations are usually achieved within 2 hours . The immediate-release (IR) formulations provide a short duration of action and are therefore generally dosed three times per day . Bupropion and its metabolites exhibit linear kinetics following chronic administration of 300 to 450 mg/day .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by bupropion leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate symptoms of depression . Bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs .

Action Environment

The efficacy and stability of bupropion can be influenced by various environmental factors. For instance, the synthesis of this compound has been reported to be more sustainable and safer under greener conditions utilizing flow chemistry . Additionally, genetic polymorphisms in enzymes involved in the metabolism of bupropion, such as CYP2B6 and CYP2C19, can influence the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Bupropion hydrochloride exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .

Cellular Effects

This compound has several features that distinguish it from other antidepressants: it does not usually cause sexual dysfunction, it is not associated with weight gain and sleepiness, and it is more effective than SSRIs at improving symptoms of hypersomnia and fatigue . Common adverse effects of bupropion with the greatest difference from placebo are dry mouth, nausea, constipation, insomnia, anxiety, tremor, and excessive sweating .

Molecular Mechanism

This compound exerts its effects at the molecular level by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .

Temporal Effects in Laboratory Settings

The laboratory completed a stability study over the course of 50 days to evaluate how bupropion and threobupropion degrade in postmortem blood, liver and liver homogenate . While the concentration of bupropion decreased in all specimens, the rate of degradation of the room temperature samples was the most dramatic .

Dosage Effects in Animal Models

In animal models, both mortality and the observed clinical signs were dose-dependent and metabolite-dependent with the least number of deaths and least intense clinical signs occurring following this compound treatment .

Metabolic Pathways

This compound is extensively metabolized to three known active metabolites, hydroxybupropion and the diasteroisomers threohydrobupropion and erythrohydrobupropion . CYP2B6 and CYP2C19 were found to be quantitatively minor elimination pathways, contributing to only 23 and 5% of total bupropion clearance .

Transport and Distribution

The active pharmaceutical ingredient will transit through the gut and reach the colon if not absorbed into the epithelial layer . The relative bioavailability of the extended-release formulations was 72.3–78.8% compared with immediate release 75 mg .

Preparation Methods

Synthetic Routes and Reaction Conditions

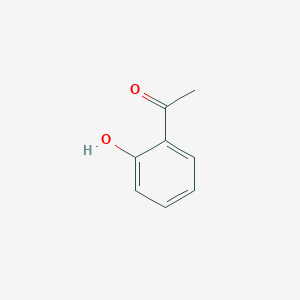

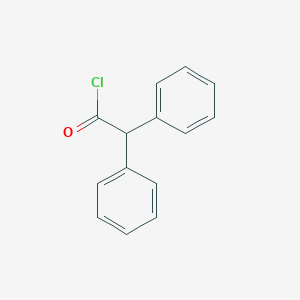

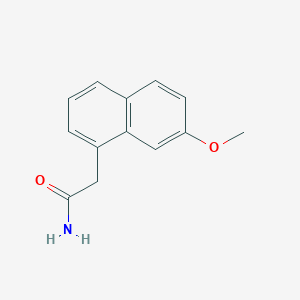

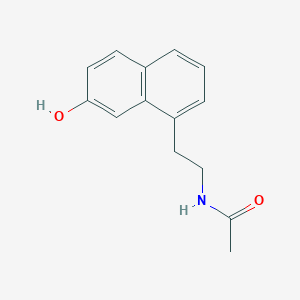

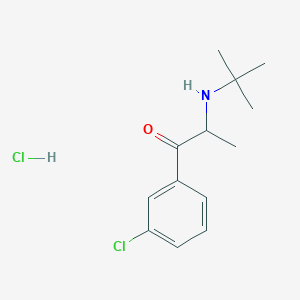

The preparation of bupropion hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with m-chloropropiophenone.

Amination: The bromide intermediate is then reacted with tert-butylamine to produce bupropion.

Hydrochloride Formation: Finally, the bupropion is acidified with hydrogen chloride in isopropanol to form this compound.

Industrial Production Methods

In industrial settings, the process is optimized for efficiency and cost-effectiveness. The bromination step can be performed using polymer-bound pyridinium tribromide to avoid the use of liquid bromine, which is hazardous . Additionally, greener co-solvent systems can replace environmentally questionable solvents like NMP and DMF .

Chemical Reactions Analysis

Types of Reactions

Bupropion hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Bupropion can be oxidized to form hydroxybupropion, a major active metabolite.

Reduction: Reduction reactions can convert bupropion to threohydrobupropion and erythrohydrobupropion.

Substitution: The bromination and amination steps in its synthesis are examples of substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Bromination is typically carried out with sodium bromide and sulfuric acid, while amination involves tert-butylamine.

Major Products

Hydroxybupropion: Formed through oxidation.

Threohydrobupropion and Erythrohydrobupropion: Formed through reduction.

Scientific Research Applications

Bupropion hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of oxidation and reduction reactions.

Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.

Medicine: Widely used in the treatment of major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation

Industry: Employed in the development of greener and more sustainable chemical processes.

Comparison with Similar Compounds

Similar Compounds

Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.

Sertraline: A selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety.

Uniqueness

Bupropion hydrochloride is unique in its dual action on norepinephrine and dopamine without significant serotonergic effects . This makes it particularly useful for patients who do not respond well to SSRIs or SNRIs . Additionally, its lack of common side effects like sexual dysfunction and weight gain further distinguishes it from other antidepressants .

Properties

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYVINCGKDONRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044561 | |

| Record name | Bupropion hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31677-93-7, 234447-17-7, 34911-55-2 | |

| Record name | Bupropion hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31677-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bupropion hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234447-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bupropion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupropion hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupropion hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPROPION HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)

![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)